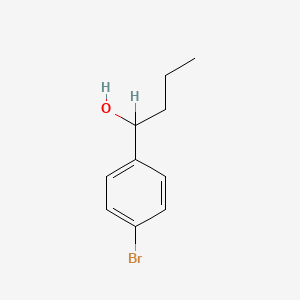

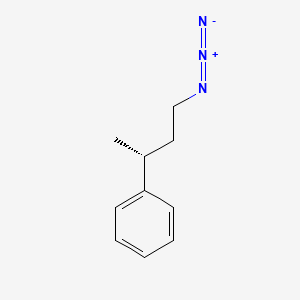

(R,S)-1-Azido-3-phenylbutane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to “(R,S)-1-Azido-3-phenylbutane” often involves azocoupling reactions or intramolecular cyclization involving phenyl azides. For instance, Kopylovich et al. (2011) discuss the synthesis of a compound through azocoupling that could serve as a precursor or methodological analogue for “(R,S)-1-Azido-3-phenylbutane” (Kopylovich, Mahmudov, Haukka, Luzyanin, & Pombeiro, 2011). Additionally, Ponte et al. (2016) detail the synthesis of medium and large rings via phenylnitrenium ions, a technique that might be adapted for synthesizing azido-functionalized phenylbutanes (Ponte, Archanjo, Watanabe, Donate, & Campos, 2016).

Molecular Structure Analysis

The molecular structure of compounds akin to “(R,S)-1-Azido-3-phenylbutane” can be characterized by various spectroscopic techniques. Espinoza-Hicks et al. (2012) provide an example of using density functional theory (DFT) to predict molecular structures and spectroscopic properties, a methodology relevant to understanding the structure of “(R,S)-1-Azido-3-phenylbutane” (Espinoza-Hicks, Rodríguez-Valdez, Nevárez-Moorillón, & Camacho-Dávila, 2012).

Chemical Reactions and Properties

The azido group in “(R,S)-1-Azido-3-phenylbutane” facilitates a range of chemical reactions, including cycloadditions and transformations into amines or triazoles. Paula et al. (2017) discuss the biotransformation of azidomethyl compounds by Saccharomyces cerevisiae, which may offer insights into the reactivity of azido groups in similar settings (Paula, Zampieri, Rodrigues, & Moran, 2017).

将来の方向性

特性

IUPAC Name |

[(2R)-4-azidobutan-2-yl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCLJJYHOMPKMW-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN=[N+]=[N-])C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN=[N+]=[N-])C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938342 |

Source

|

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-1-Azido-3-phenylbutane | |

CAS RN |

173216-43-8 |

Source

|

| Record name | (R,S)-1-Azido-3-phenylbutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173216438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Azidobutan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。